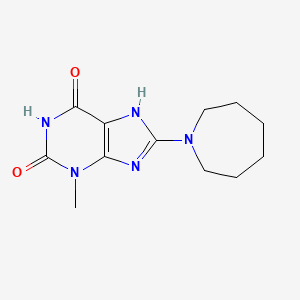

8-(Azepan-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

8-(Azepan-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a methyl group at position 3 and an azepane (7-membered saturated ring with one nitrogen) substituent at position 8 of the purine-dione core. Its structure differentiates it from classical xanthines like caffeine or theophylline by the absence of methyl groups at positions 1 and 7 and the presence of the azepane moiety, which confers distinct physicochemical and biological properties .

Properties

IUPAC Name |

8-(azepan-1-yl)-3-methyl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2/c1-16-9-8(10(18)15-12(16)19)13-11(14-9)17-6-4-2-3-5-7-17/h2-7H2,1H3,(H,13,14)(H,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEDZGNBDDXQLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Chemical Reactions Analysis

8-(Azepan-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.

Scientific Research Applications

8-(Azepan-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 8-(Azepan-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Core Structure Variations

The purine-dione core’s substitution pattern critically influences receptor affinity and selectivity:

- 1,3-Dimethyl vs. 3,7-Dimethyl analogs : Derivatives with a 1,3-dimethyl core (e.g., compound 8 in ) exhibit higher 5-HT6 and D2 receptor affinity (Ki(D2) = 85 nM) compared to 3,7-dimethyl analogs (Ki(D2) = 1 nM). The 3,7-dimethyl core favors D2 selectivity, while the 1,3-dimethyl variant shows dual 5-HT6/D2 activity .

Substituent Effects at Position 8

The azepane group at position 8 distinguishes the target compound from other purine-dione derivatives:

- Azepane vs. Piperazine/Piperidine : Azepane’s 7-membered ring offers greater conformational flexibility and lipophilicity (XLogP3 = ~1.2) compared to 6-membered piperazine or piperidine substituents. highlights that piperidine-1-yl substituents enhance 5-HT1A/D2 affinity due to optimal lipophilicity and volume, suggesting azepane’s larger size may further modulate receptor interactions .

- Aryloxy and Amino Substituents: In caffeine analogs (e.g., 3j and 3m in ), substitution at position 8 with pyridinyloxy groups abolishes central nervous system (CNS) activity while retaining analgesia. Similarly, the azepane group may reduce CNS penetration, favoring peripheral therapeutic effects .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity and Solubility : The target compound’s moderate lipophilicity (XLogP3 ~1.2) contrasts with more polar derivatives like 8-triazolylmethoxy purine-diones (), which have higher molecular weights (>350 g/mol) and reduced membrane permeability .

- Metabolic Stability : Azepane’s saturated ring may improve metabolic stability compared to unsaturated substituents (e.g., styryl groups in ), which are prone to oxidation .

Data Table: Key Comparative Features

Biological Activity

8-(Azepan-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative known for its complex structure and diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is . It features a purine core with an azepane ring and a methyl group at specific positions. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| IUPAC Name | 8-(Azepan-1-yl)-3-methylpurine-2,6-dione |

| SMILES | CN1C=NC2=C(NC(=O)N=C2N(C1=O)C)C(=O)N(C)C |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate the activity of these targets, leading to significant biological effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

-

Study 1 : A research study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line IC50 (µM) MCF-7 15.2 A549 12.8

Anti-inflammatory Activity

In addition to its anticancer properties, the compound exhibits notable anti-inflammatory effects.

- Study 2 : An animal model study demonstrated that administration of this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 in induced arthritis models.

Case Study 1: Antioxidant Properties

A case study assessed the antioxidant properties of the compound using DPPH radical scavenging assays. The results showed that it exhibited significant free radical scavenging activity compared to standard antioxidants.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

Case Study 2: Enzyme Inhibition

Another case study focused on the inhibition of specific enzymes linked to cancer progression. The compound was tested against topoisomerase and cyclooxygenase enzymes.

| Enzyme | IC50 (µM) |

|---|---|

| Topoisomerase II | 9.5 |

| Cyclooxygenase (COX) | 11.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.